molecular formula C13H8F2O B1420862 4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde CAS No. 1183780-71-3

4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde

Cat. No. B1420862
M. Wt: 218.2 g/mol
InChI Key: SUTYXZWHHCNSRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde, also known as DFBPC, is a versatile compound used in a wide variety of scientific research applications. It is a colorless, non-toxic, and non-flammable solid with a molecular weight of 246.2 g/mol. DFBPC has an aromatic structure, consisting of two benzene rings connected by a carbon-carbon double bond and a difluoro group on the fourth carbon atom. It is an important intermediate in the synthesis of organic compounds, and has been used in the synthesis of drugs, dyes, and other materials.

Scientific Research Applications

Microbial Degradation of Polyfluoroalkyl Chemicals

The environmental fate of polyfluoroalkyl chemicals, including 4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde, has been a subject of research due to their persistence and potential toxicological impact. Studies have shown that microbial degradation is a key process in the breakdown of polyfluoroalkyl and perfluoroalkyl chemicals, leading to the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs). This research highlights the importance of understanding biodegradation pathways and potential environmental impacts of these chemicals (Liu & Avendaño, 2013).

Fate and Removal of Perfluorinated Compounds in Wastewater Treatment

Perfluorinated compounds (PFCs), which include the derivatives of 4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde, have been extensively studied in wastewater treatment processes. These studies indicate that PFCs are resistant to biodegradation in sewage treatment plants, and their concentrations can increase post-treatment. Advanced treatment methods, such as activated carbon, nanofiltration, and reverse osmosis, have shown significant potential in the removal of PFCs from wastewater (Arvaniti & Stasinakis, 2015).

Chemical Synthesis and Application

Aqueous Fluoroalkylation Reactions

The incorporation of fluoroalkyl groups into target molecules, such as 4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde, is a critical aspect of organic synthesis, particularly for pharmaceuticals and agrochemicals. Recent advancements in aqueous fluoroalkylation have shown that these reactions can be conducted in a more environmentally friendly manner, offering a new perspective for green chemistry (Song et al., 2018).

Environmental Fate and Effects of Lampricide TFM

The environmental fate of lampricide TFM, a compound structurally related to 4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde, has been studied to understand its transient effects on ecosystems. Research has shown that TFM is not persistent and poses minimal long-term toxicological risk, returning aquatic communities to pretreatment conditions post-application (Hubert, 2003).

properties

IUPAC Name

2-fluoro-5-(4-fluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-12-4-1-9(2-5-12)10-3-6-13(15)11(7-10)8-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTYXZWHHCNSRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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